trans-R-138727MP

Übersicht

Beschreibung

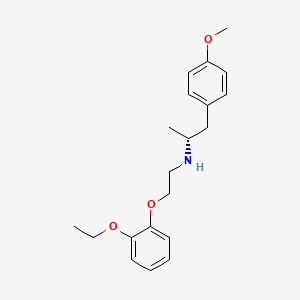

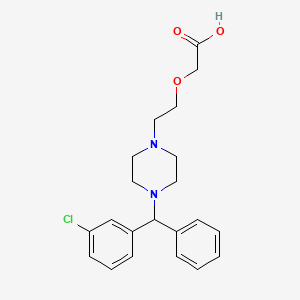

trans-R-138727MP is a complex organic compound with a unique structure that combines several functional groups

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, trans-R-138727MP is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its various functional groups make it a versatile tool for probing enzyme active sites and receptor binding domains.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with a variety of biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced strength or conductivity. Its complex structure allows for the design of materials with tailored functionalities.

Wirkmechanismus

Target of Action

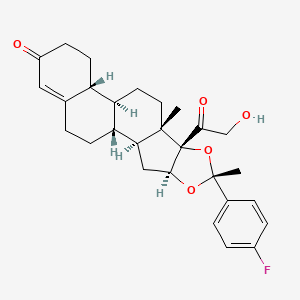

The primary target of trans-R-138727MP, also known as the active metabolite of Prasugrel , is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation .

Mode of Action

This compound interacts with its target, the P2Y12 receptor, in an irreversible manner . It inhibits the function of the P2Y12 receptor, thereby stopping signal transduction and inhibiting platelet aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor by this compound affects the platelet aggregation pathway . By inhibiting this receptor, the compound prevents the aggregation of platelets, which is a crucial step in the formation of blood clots .

Pharmacokinetics

As an active metabolite of prasugrel , it is reasonable to infer that it shares similar pharmacokinetic properties with its parent compound.

Result of Action

The result of this compound’s action is the potent and irreversible inhibition of the P2Y12 receptor . This leads to a decrease in platelet aggregation, thereby reducing the risk of clot formation .

Biochemische Analyse

Biochemical Properties

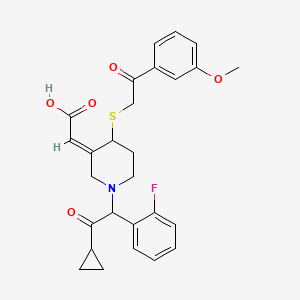

(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative decarboxylation, such as phenyliodine diacetate (PIDA), which accelerates polymerization reactions . The nature of these interactions often involves the formation of intermediate complexes that facilitate the biochemical processes.

Cellular Effects

The effects of (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect mitochondrial function by regulating mitochondrial DNA transcription, which in turn impacts chemoresistance in colorectal cancer cells . This compound’s ability to alter gene expression and cellular metabolism makes it a valuable tool in cellular biology research.

Molecular Mechanism

At the molecular level, (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to participate in nucleophilic acyl substitution reactions, where it interacts with acetic acid and other substrates to form intermediate complexes . These interactions are crucial for understanding the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

The stability and degradation of (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid over time are important considerations in laboratory settings. Studies have shown that its effects can change over time, with potential long-term impacts on cellular function observed in both in vitro and in vivo studies . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid vary with different dosages in animal models. Research has indicated that different dosages can lead to varying degrees of anti-inflammatory, analgesic, and antipyretic activities . Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glycolipid metabolism and short-chain fatty acid production . These interactions can influence metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins, which affect its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid plays a crucial role in its activity and function. It has been observed to localize to specific cellular compartments, such as mitochondria, where it can modulate mitochondrial function and gene expression . This localization is often directed by targeting signals or post-translational modifications, which ensure the compound reaches its site of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-R-138727MP involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the cyclopropyl and fluorophenyl intermediates, followed by their coupling with the piperidine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

trans-R-138727MP can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4’-Difluorobenzophenone: This compound shares the fluorophenyl group but lacks the complex piperidine and acetic acid moieties.

Noble gas compounds: While not structurally similar, these compounds also exhibit unique chemical properties due to their unusual bonding patterns.

Uniqueness

What sets trans-R-138727MP apart is its combination of multiple functional groups within a single molecule. This allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Eigenschaften

IUPAC Name |

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FNO5S/c1-34-20-6-4-5-18(13-20)23(30)16-35-24-11-12-29(15-19(24)14-25(31)32)26(27(33)17-9-10-17)21-7-2-3-8-22(21)28/h2-8,13-14,17,24,26H,9-12,15-16H2,1H3,(H,31,32)/b19-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPJXQKTFJGUSO-RGEXLXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676127 | |

| Record name | (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929211-64-3 | |

| Record name | (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)